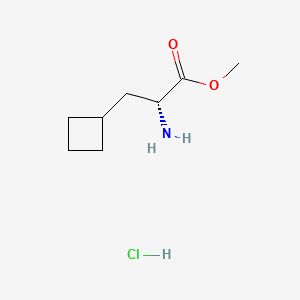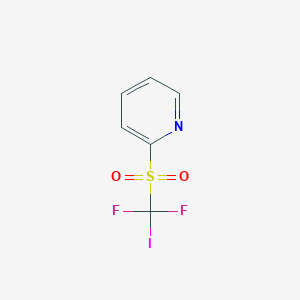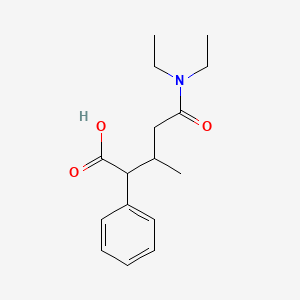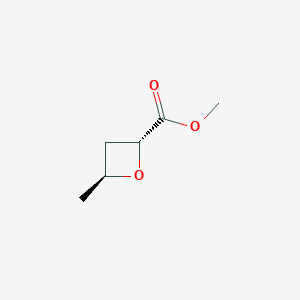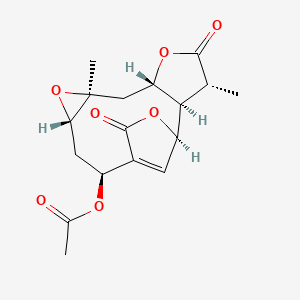![molecular formula C24H25NO4 B14014143 N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide CAS No. 54170-03-5](/img/structure/B14014143.png)
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzeneacetamide core with various functional groups, including hydroxy, methoxy, and phenylmethoxy groups, which contribute to its diverse reactivity and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- typically involves multi-step organic reactions. One common approach is the condensation of benzeneacetic acid derivatives with appropriate amines under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetone derivatives, while reduction can produce benzeneethanol derivatives.
Wissenschaftliche Forschungsanwendungen
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Wirkmechanismus
The mechanism of action of BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXY-PHENYL)ETHYL]-4-(PHENYLMETHOXY)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways and effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetamide: A simpler analog with fewer functional groups.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Shares some structural similarities but differs in functional groups and reactivity.
Uniqueness
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXY-PHENYL)ETHYL]-4-(PHENYLMETHOXY)- stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
54170-03-5 |
|---|---|
Molekularformel |
C24H25NO4 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25NO4/c1-28-23-15-19(9-12-22(23)26)13-14-25-24(27)16-18-7-10-21(11-8-18)29-17-20-5-3-2-4-6-20/h2-12,15,26H,13-14,16-17H2,1H3,(H,25,27) |
InChI-Schlüssel |
NEYHHNWLRYDUCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


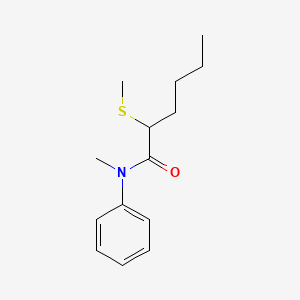
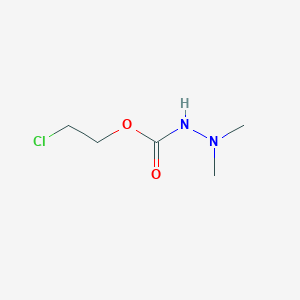

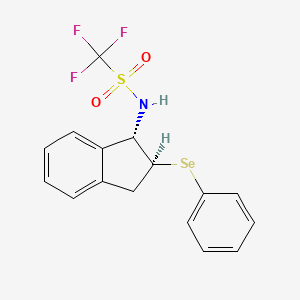
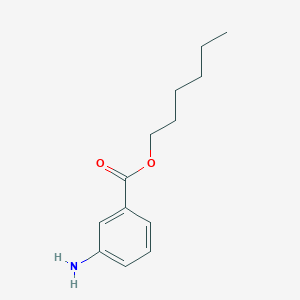
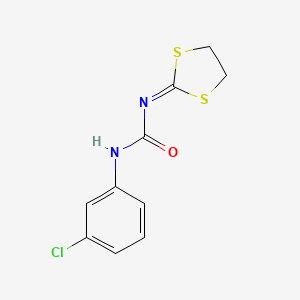
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
